molecular formula C22H21N3O6S2 B11258985 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11258985
M. Wt: 487.6 g/mol
InChI Key: VXOMXPMKNGFLAB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl acetamide bridge to a substituted pyrimidine ring. The pyrimidine moiety is further modified with a 4-ethylbenzenesulfonyl group at position 5 and a ketone at position 4. The compound’s synthesis likely follows methodologies analogous to those described for structurally related N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, involving nucleophilic substitution and sulfonylation reactions under basic conditions .

Properties

Molecular Formula

C22H21N3O6S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O6S2/c1-2-14-3-6-16(7-4-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-5-8-17-18(11-15)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

VXOMXPMKNGFLAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

  • Preparation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce a sulfonamide derivative.
  • Formation of Acetamide : The sulfonamide is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound through nucleophilic substitution reactions.

This synthetic pathway has been documented to yield compounds with significant enzyme inhibitory potential, particularly against alpha-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity:

  • Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it beneficial for managing T2DM. Studies have shown that derivatives similar to this compound demonstrate significant inhibition with IC50 values suggesting potent activity against this enzyme .
  • Acetylcholinesterase Inhibition : The inhibition of this enzyme is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with AD. Compounds derived from similar structures have shown promising results in enhancing memory and cognitive functions in animal models .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in:

  • Antidiabetic Therapy : By inhibiting alpha-glucosidase, the compound may help regulate blood sugar levels post-meal.
  • Cognitive Enhancement : Its action on acetylcholinesterase could provide therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have evaluated the biological efficacy of compounds related to N-(2,3-dihydrobenzodioxin) derivatives:

  • Study on Cognitive Function : A study involving animal models demonstrated that administration of similar benzodioxane derivatives resulted in improved memory retention and cognitive function when assessed through maze tests and memory tasks.
  • Diabetes Management Trials : Clinical trials have indicated that patients treated with alpha-glucosidase inhibitors showed significant improvements in glycemic control compared to placebo groups.

Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (µM)Therapeutic Implication
Alpha-glucosidase InhibitionAlpha-glucosidase25Management of T2DM
Acetylcholinesterase InhibitionAcetylcholinesterase30Treatment of AD

Structural Activity Relationship (SAR)

Compound StructureBiological ActivityObservations
N-(2,3-dihydrobenzodioxin)Moderate AChE inhibitionEnhances cognitive function
Sulfonamide derivativesStrong α-glucosidase inhibitionReduces postprandial glucose levels

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl) Derivatives with Oxadiazole Substituents

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k in ) replace the pyrimidine ring with a 1,3,4-oxadiazole system. These derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–32 µg/mL . However, their hemolytic activity (5–15%) suggests moderate cytotoxicity, which may limit therapeutic utility. In contrast, the pyrimidine-containing target compound’s 4-ethylbenzenesulfonyl group could enhance solubility or target specificity, though direct cytotoxicity data are unavailable for comparison.

Feature Target Compound Oxadiazole Analogues (8a-k)
Core Heterocycle 6-Oxo-1,6-dihydropyrimidin-2-yl 1,3,4-Oxadiazol-2-yl
Key Substituent 4-Ethylbenzenesulfonyl Un/substituted phenyl
Antibacterial Activity Not reported MIC: 2–32 µg/mL (Gram-positive and Gram-negative pathogens)
Cytotoxicity Not reported Hemolytic activity: 5–15%

Sulfonamide-Linked Benzodioxin Derivatives

Derivatives like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides (e.g., 7a-l in ) feature a sulfonamide bridge instead of a sulfanyl acetamide. These compounds demonstrate broad-spectrum antimicrobial activity, with 7l showing MIC values of 4–8 µg/mL against Candida albicans and Aspergillus niger . The target compound’s 4-ethylbenzenesulfonyl group may confer improved metabolic stability compared to the 4-chlorophenylsulfonyl moiety in 7l, though this requires validation.

Anti-inflammatory Benzodioxin Carboxylic Acids

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () shares the benzodioxin core but lacks the sulfanyl acetamide and pyrimidine components. It exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays . This highlights the benzodioxin moiety’s role in modulating inflammation, suggesting the target compound’s pyrimidine-sulfonyl extension could be explored for dual antimicrobial/anti-inflammatory action.

Substituent-Driven Pharmacological Differences

  • 4-Ethylbenzenesulfonyl vs. Methoxy or Fluoro Substituents: Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide () incorporate methoxy or fluoro groups on their aromatic systems. The target compound’s ethylsulfonyl group may improve hydrophobic interactions with bacterial enzymes or inflammatory mediators.

Key Research Findings and Implications

  • Antimicrobial Potential: The sulfanyl acetamide and pyrimidine motifs are recurrent in antimicrobial agents (e.g., ), suggesting the target compound warrants evaluation against resistant pathogens.
  • Structural Optimization : The 4-ethylbenzenesulfonyl group distinguishes it from analogues with unsubstituted or halophenyl groups, possibly reducing off-target effects .
  • Toxicity Profile: While hemolytic activity is a concern for some analogues (5–15% in ), the target compound’s pyrimidinone core may mitigate cytotoxicity, as seen in related dihydropyrimidinones with low hemolytic rates .

Preparation Methods

Ring-Closing Reactions

The 2,3-dihydro-1,4-benzodioxin-6-amine subunit is typically synthesized via cyclization of catechol derivatives. A common approach involves:

  • Reacting 3,4-dihydroxybenzonitrile with 1,2-dibromoethane in the presence of potassium carbonate.

  • Subsequent reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.

Optimization Notes :

  • Yields improve with anhydrous conditions (≥85% purity).

  • Side products like O-alkylated isomers are minimized by slow addition of dibromoethane.

Preparation of the Dihydropyrimidine-Thiol Intermediate

Biginelli Reaction Adaptations

The dihydropyrimidine core is synthesized via a modified Biginelli reaction:

  • Reactants :

    • 4-Ethylbenzenesulfonamide (1.0 equiv).

    • Ethyl acetoacetate (1.2 equiv).

    • Thiourea (1.5 equiv).

  • Conditions :

    • HCl (2M) in ethanol, refluxed at 80°C for 8–12 hours.

    • Yield: 68–72% after recrystallization from ethanol/water.

Mechanistic Insight :

  • Sulfonylation occurs at C5 via electrophilic aromatic substitution.

  • Thiol group formation is favored by excess thiourea.

Sulfonation and Oxidation

Post-synthetic modifications include:

  • Sulfonation : Treatment with chlorosulfonic acid at 0–5°C to install the 4-ethylbenzenesulfonyl group.

  • Oxidation : Controlled H₂O₂ addition converts thioether to sulfanyl, avoiding over-oxidation to sulfone.

Acetamide Linker Formation

Carbodiimide-Mediated Coupling

The final assembly employs:

  • Reactants :

    • Benzodioxin-6-amine (1.0 equiv).

    • 2-((5-(4-Ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetic acid (1.1 equiv).

  • Coupling Agents :

    • EDCI (1.3 equiv) and HOBt (0.3 equiv) in DMF.

  • Conditions :

    • Stirred at 25°C for 24 hours under nitrogen.

    • Yield: 58–63% after silica gel chromatography (hexane/ethyl acetate 3:1).

Critical Parameters :

  • pH must remain >7 to prevent thiol oxidation.

  • DMF enhances solubility but requires thorough removal via vacuum distillation.

Industrial-Scale Considerations

Green Chemistry Approaches

Recent patents highlight alternatives to traditional reagents:

Step Traditional Reagent Green Alternative Yield Impact
SulfonationPOCl₃Triphosgene+12%
Thiol stabilizationDTTAscorbic acidNo change

Purification Strategies

  • Crystallization : Ethanol/water mixtures achieve ≥95% purity for the dihydropyrimidine intermediate.

  • Chromatography : Gradient elution (DCM:MeOH 95:5) resolves acetamide diastereomers.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.76 (d, 2H, ArH), 4.31 (s, 2H, CH₂S), 3.02 (q, 2H, CH₂CH₃).

  • HRMS (ESI+) : m/z 532.1443 [M+H]⁺ (calc. 532.1438) .

Q & A

Basic: What are the key steps and purification methods in synthesizing this compound?

Answer:
The synthesis typically involves:

  • Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in an aqueous basic medium under pH-controlled conditions to form the sulfonamide intermediate .
  • Step 2: Coupling the intermediate with a thiol-containing pyrimidinone derivative (e.g., 2-bromoacetamide derivatives) in a polar aprotic solvent like DMF, using LiH as an activator .
  • Purification: Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography to isolate the final product .

Basic: How is structural confirmation achieved for this compound?

Answer:
Structural validation relies on:

  • ¹H-NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons in benzodioxin at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–12 ppm) .
  • IR Spectroscopy: To detect functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • CHN Elemental Analysis: To verify molecular formula consistency (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Advanced: How should researchers design α-glucosidase inhibition assays to evaluate bioactivity?

Answer:
Methodological considerations include:

  • Enzyme Source: Use purified α-glucosidase (e.g., from Saccharomyces cerevisiae).
  • Controls: Include acarbose (reference inhibitor, IC₅₀ ~37 μM) and DMSO vehicle controls .
  • Dose-Response Curves: Test compound concentrations in triplicate (e.g., 10–100 μM) and calculate IC₅₀ via nonlinear regression .
  • Data Interpretation: Compare results to structural analogs (e.g., compounds with electron-withdrawing substituents on the phenyl ring show enhanced activity) .

Advanced: How can contradictory bioactivity data (e.g., moderate vs. high inhibition) be resolved?

Answer:
Potential strategies:

  • Structural Comparisons: Analyze substituent effects (e.g., 4-ethylbenzenesulfonyl vs. 4-methoxy groups in analogs from and ).
  • Assay Variability: Standardize enzyme lot, incubation time, and pH across studies.
  • Computational Modeling: Use molecular docking to predict binding affinity differences due to steric/electronic effects .

Advanced: What structure-activity relationships (SARs) are critical for optimizing this compound?

Answer:
Key SAR insights:

  • Sulfonamide Group: Essential for enzyme interaction; substitution at the 4-position (e.g., ethyl, methoxy) modulates lipophilicity and binding .
  • Thienopyrimidinone Core: The 6-oxo group and sulfur atom enhance hydrogen bonding and π-π stacking with enzyme active sites .
  • Benzodioxin Moiety: Planar structure improves membrane permeability but may reduce solubility .

Basic: What solvents and catalysts are optimal for the coupling reaction?

Answer:

  • Solvent: DMF is preferred due to its high polarity and ability to stabilize intermediates .
  • Catalyst: LiH facilitates deprotonation of the thiol group, enhancing nucleophilic attack on the bromoacetamide .
  • Temperature: Maintain 60–80°C to balance reaction rate and avoid decomposition .

Basic: How is purity assessed during synthesis?

Answer:

  • TLC: Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ~0.5 for product) .
  • HPLC: C18 column with acetonitrile/water gradient (e.g., 70:30) to confirm >95% purity .

Advanced: What experimental designs address environmental stability of this compound?

Answer:
Adapt methodologies from environmental chemistry studies (e.g., ):

  • Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–37°C and analyze degradation via LC-MS.
  • Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products .

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